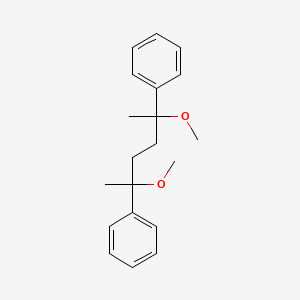
1,1'-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene is an organic compound with a complex structure It consists of a hexane backbone substituted with two methoxy groups at the 2 and 5 positions, and two benzene rings attached at the 1 and 1’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene typically involves the reaction of 2,5-dimethoxyhexane with benzene derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzene rings can be hydrogenated to form cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxyhexanoic acid.
Reduction: Formation of 1,1’-(2,5-dimethoxyhexane-2,5-diyl)dicyclohexane.
Substitution: Formation of 1,1’-(2,5-dichlorohexane-2,5-diyl)dibenzene.
Scientific Research Applications
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The benzene rings provide a hydrophobic surface that can interact with lipid membranes and other hydrophobic regions in proteins.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(2,5-Dimethylhexane-2,5-diyl)dibenzene
- 1,1’-(2,5-Dichlorohexane-2,5-diyl)dibenzene
- 1,1’-(2,5-Dihydroxyhexane-2,5-diyl)dibenzene
Uniqueness
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene is unique due to the presence of methoxy groups, which can significantly alter its chemical reactivity and physical properties compared to its analogs. The methoxy groups enhance its solubility in organic solvents and can participate in specific chemical reactions that other similar compounds may not undergo.
Properties
CAS No. |
60417-42-7 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2,5-dimethoxy-5-phenylhexan-2-yl)benzene |
InChI |
InChI=1S/C20H26O2/c1-19(21-3,17-11-7-5-8-12-17)15-16-20(2,22-4)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
InChI Key |
PXPVQOYHLLJGCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C1=CC=CC=C1)OC)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















